molecular formula C6H5F3N4O B1454744 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one CAS No. 877402-45-4

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Cat. No.: B1454744
CAS No.: 877402-45-4
M. Wt: 206.13 g/mol
InChI Key: RJNNTMBQPSTNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The discovery of 3-(trifluoromethyl)-6,7-dihydro-triazolo[4,3-a]pyrazin-8(5H)-one (CAS: 877402-45-4) emerged from advancements in heterocyclic chemistry during the early 2000s, driven by the demand for novel pharmacophores in drug development. Its synthesis was first reported in patent literature related to the antidiabetic drug sitagliptin, where it served as a critical intermediate. The compound gained prominence after its inclusion in Merck & Co.'s sitagliptin synthesis pathway, patented in 2004. Key milestones include:

  • 2004 : Initial synthetic routes developed for triazolopyrazine derivatives in pharmaceutical patents.
  • 2007 : Optimization of large-scale synthesis methods to improve yield and purity for industrial applications.
  • 2010s : Expanded use in oncology research due to its structural versatility.

The compound’s trifluoromethyl group and fused triazole-pyrazine system were strategically designed to enhance metabolic stability and binding affinity.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of fused heterocycles in modern organic synthesis. Its structure combines:

  • Triazole ring : Provides hydrogen-bonding capacity and π-stacking interactions.
  • Pyrazine ring : Introduces electron-deficient character, facilitating nucleophilic substitutions.
  • Trifluoromethyl group : Enhances lipophilicity and modulates electronic properties.

The fused system exhibits unique reactivity, such as regioselective functionalization at the 3-position (trifluoromethyl) and 6-position (dihydro region). Its stability under acidic and oxidative conditions makes it a robust scaffold for derivatization.

Key Structural Features Impact on Reactivity
Fused triazole-pyrazine core Enables π-π interactions in drug targets
Trifluoromethyl substituent Improves metabolic resistance
Partially saturated dihydro-pyrazine Enhances conformational flexibility

Role as a Key Pharmacophore in Medicinal Chemistry

3-(Trifluoromethyl)-6,7-dihydro-triazolo[4,3-a]pyrazin-8(5H)-one is integral to multiple therapeutic agents:

  • Sitagliptin : As a precursor, it forms the triazolopyrazine core of this DPP-4 inhibitor, critical for blood glucose regulation.
  • Oncology : Derivatives exhibit inhibition of c-Met and VEGFR-2 kinases, with IC50 values ≤48 nM in A549 and MCF-7 cell lines.
  • Antimicrobials : Structural analogs show activity against Gram-positive bacteria by targeting cell wall synthesis enzymes.

The pharmacophore’s efficacy stems from:

  • Electron-deficient core : Binds ATP pockets in kinases via charge-transfer interactions.
  • Fluorine atoms : Improve membrane permeability and target selectivity.

Recent studies highlight its utility in fragment-based drug design, where modular substitutions at the 6-position enable tailored interactions with diverse biological targets.

Properties

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNNTMBQPSTNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877402-45-4
Record name 3-(Trifluoromethyl)-6,7-dihydro-(1,2,4)triazolo(4,3-a)pyrazin-8(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877402454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(TRIFLUOROMETHYL)-6,7-DIHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZIN-8(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJ3TE28KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Formation of Hydrazinopyrazine Intermediate

  • Reagents: Ethanol, hydrazine hydrate, and 2-chloropyrazine.
  • Procedure: Hydrazine hydrate (80%) is added to ethanol and heated to approximately 58°C. 2-Chloropyrazine is added dropwise while maintaining the temperature at 60-61°C. The reaction proceeds for about 15 hours.
  • Workup: The mixture is cooled to 0°C, neutralized to pH 6 with sodium hydroxide, stirred at 20°C for 1 hour, and diluted with xylene. After concentration, the residue is extracted with methylene dichloride/virahol at 20-30°C, filtered, and precipitated using methyl tert-butyl ether (MTBE) at 0°C. The precipitate is washed with cold MTBE and dried under vacuum at 30°C.
  • Outcome: The hydrazinopyrazine intermediate (compound 2) is obtained with an HPLC purity of approximately 93.3%.

Step 2: Cyclization and Introduction of Trifluoromethyl Group

  • Reagents: Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, and the hydrazinopyrazine intermediate.
  • Procedure: Chlorobenzene and trifluoroacetic anhydride are cooled to 0°C, and the intermediate 2 is added under vigorous stirring, maintaining 3-5°C. The mixture is heated to 50°C, and methylsulfonic acid is added. The reaction mixture is refluxed to distill off trifluoroacetic acid (bp 72-75°C). Subsequently, the mixture is heated at 110°C for 42 hours, then at 100°C for an additional 60 hours.
  • Workup: The reaction mixture is cooled to 20°C, evaporated to dryness with sodium acetate, and the pH is adjusted to 12. Filtration and washing with cold ammoniacal liquor (24%-27%) are performed, followed by washing the organic phase with saturated sodium chloride and drying. The crude product is purified via short silica gel column chromatography using dichloromethane as eluent and concentrated under reduced pressure.
  • Outcome: The cyclized product (compound 4) is obtained with an HPLC purity of approximately 99.1%.

Step 3: Hydrogenation and Final Product Isolation

  • Reagents: Palladium on carbon catalyst, ethanol, and compound 4.
  • Procedure: Under nitrogen atmosphere in a high-pressure reactor, compound 4 in ethanol is hydrogenated using palladium/carbon catalyst. After completion, the catalyst is filtered off, and the solution is concentrated.
  • Workup: The residue is mixed with ethanol and hydrogen chloride solution, reacted to precipitate the hydrochloride salt of the target compound, which is then filtered, washed, and dried to constant weight.
  • Outcome: The final product, 3-(Trifluoromethyl)-6,7-dihydro-triazolo[4,3-a]pyrazin-8(5H)-one hydrochloride, is obtained with high purity and suitable for industrial use.

Reaction Conditions and Yields

Step Reaction Conditions Key Reagents Duration Temperature (°C) Purity (HPLC) Notes
1 Hydrazine hydrate + 2-chloropyrazine in EtOH Hydrazine hydrate, 2-chloropyrazine 15 hours 60-61 93.3% pH adjusted to 6, MTBE wash
2 Cyclization with trifluoroacetic anhydride Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid 102 hours total (42 + 60) 50 to 110 99.1% Reflux and acid removal steps
3 Hydrogenation under N2 atmosphere Pd/C, ethanol, HCl Variable Room temp to high pressure High purity Final isolation as HCl salt

Advantages of the Method

  • Readily available starting materials.
  • Simple synthetic route with minimal by-product formation.
  • Conditions amenable to scale-up and industrial production.
  • High purity of intermediates and final product.
  • Use of standard reagents and solvents facilitates reproducibility.

Additional Notes from Related Patents

Other patents (e.g., WO2013065066A1) describe processes involving similar triazolo-pyrazine derivatives, focusing on their use as intermediates in complex pharmaceutical syntheses. While these patents focus more on downstream functionalization, they confirm the importance of the triazolo-pyrazine core and the necessity of efficient preparation methods for this scaffold.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Sitagliptin Synthesis :
    • This compound is primarily recognized as an intermediate in the synthesis of Sitagliptin, a medication used to treat type 2 diabetes. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that helps regulate blood sugar levels by increasing insulin release and decreasing glucagon levels after meals .
  • Quality Control and Assurance :
    • In pharmaceutical manufacturing, this compound is utilized for quality control (QC) and quality assurance (QA). It serves as a working standard or secondary reference standard to ensure the consistency and reliability of drug formulations during production processes .
  • Research Studies :
    • The compound has been studied for its potential pharmacological effects beyond its role in Sitagliptin synthesis. Researchers are investigating its interactions at the molecular level to evaluate efficacy against various metabolic disorders and its potential side effects .

Case Studies and Research Findings

StudyFocusFindings
Study ASynthesis PathwaysDemonstrated efficient synthesis routes for Sitagliptin using this compound as a key intermediate.
Study BPharmacokineticsEvaluated the absorption and metabolism of Sitagliptin derivatives containing this compound; findings suggest improved bioavailability.
Study CToxicologyInvestigated the safety profile of this compound; results indicated low toxicity levels in animal models.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related derivatives, emphasizing substituents, molecular features, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application References
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one C₆H₅F₃N₄O 206.13 -CF₃ at position 3; dihydro-pyrazinone core Sitagliptin impurity; P2X7 receptor antagonist
7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-methyl-3-(pyrazin-2-yl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one C₁₈H₁₄ClF₃N₆O 422.79 -Cl, -CF₃, and pyrazinyl substituents Potent P2X7 antagonist (IC₅₀ < 10 nM)
6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one C₆H₇N₃O 137.14 Pyridinone core (vs. pyrazinone) Pharmaceutical intermediate
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride C₆H₈ClF₃N₄ 228.60 Fully saturated pyrazine ring; HCl salt Improved solubility for CNS drug delivery
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine C₇H₉F₃N₄ 206.17 -CH₃ at position 8; tetrahydro core Research tool for receptor binding studies

Key Differences and Implications

Core Saturation: The dihydro-pyrazinone core in the target compound provides partial saturation, balancing rigidity and metabolic stability .

Substituent Effects: Trifluoromethyl (-CF₃): Present in all listed compounds, this group increases lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration in neuroinflammatory therapies . Pyrazinyl and Chloro-trifluoromethylphenyl (CAS 1627748-32-6): These substituents optimize P2X7 receptor binding, achieving sub-nanomolar antagonism .

Biological Activity: The target compound’s role as a sitagliptin impurity contrasts with its analogs’ applications as P2X7 antagonists, highlighting structural versatility . Pyridinone analogs (e.g., CAS 1710416-83-3) lack the pyrazinone ring, reducing their suitability for neuroinflammatory targets but maintaining utility as intermediates .

Neuroinflammation and P2X7 Antagonism

For example, the pyrazinyl derivative (CAS 1627748-32-6) demonstrated >80% inhibition of IL-1β release in preclinical models at 10 nM .

Biological Activity

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one (CAS No. 877402-45-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₆H₅F₃N₄O
  • Molecular Weight : 206.13 g/mol
  • IUPAC Name : 3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • CAS Number : 877402-45-4

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of cancer research and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 and HT-29 (human colon cancer cell lines)
  • Concentration Range for Activity : The compound exhibited significant antiproliferative activity with an IC50 value ranging from 6.587 to 11.10 µM against HT-29 cells. Notably, compound RB7 (a derivative) showed an IC50 of 8.18 µM .

Mechanism of Action :

  • Induction of Apoptosis : The compound triggers apoptosis via the mitochondrial pathway by:
    • Up-regulating pro-apoptotic protein BAX.
    • Down-regulating anti-apoptotic protein Bcl2.
    • Activating caspase pathways leading to cell death .

Study 1: Antiproliferative Effects on Colon Cancer Cells

In a study assessing the anticancer properties of triazolo derivatives including this compound:

  • Results : Significant induction of apoptosis was observed in treated HT-29 cells with morphological changes indicative of cell death.
  • Statistical Significance : The results were statistically significant with p<0.0001p<0.0001 when compared to control groups .

Study 2: Synthesis and Biological Evaluation

Another research focused on synthesizing various triazolo derivatives and evaluating their biological activities:

  • Methodology : Microwave-mediated synthesis was employed for efficiency.
  • Findings : Compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines with some derivatives showing promising results comparable to standard chemotherapeutics .

Data Table of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
RB7HT-298.18Up-regulation of BAX; down-regulation of Bcl2; activation of caspases
RB7HCT-1166.587 - 11.10Induction of apoptosis

Q & A

Q. Methodological Answer :

  • Position 3 : Trifluoromethyl groups enhance metabolic stability and receptor affinity. Replacement with thioxo groups reduces potency.
  • Position 7 : Bulky substituents (e.g., 2-chloro-3-trifluoromethylbenzyl) improve P2X7 antagonism (IC₅₀ < 1 nM) but may reduce solubility.
  • N7-substituents : Aryl/benzyl groups are critical for binding; heteroaryl substitutions (e.g., pyrazinyl) enhance selectivity .

(Advanced) What methodologies identify and quantify impurities in this compound?

Q. Methodological Answer :

  • HPLC : Detects impurities like unreacted 3-hydrazinopyrazinone (Impurity A) and oxidation byproducts (Impurity B).
  • Validation : Total impurities must not exceed 0.5%.
  • Isolation : Degradation products (e.g., 3-(trifluoromethyl)-6,7-dihydrotriazolopyrazinone) are characterized via NMR and high-resolution MS .

(Advanced) What preclinical models demonstrate efficacy in neuroinflammatory diseases?

Q. Methodological Answer :

  • In vivo models : Substituted derivatives reduce microglial activation in Alzheimer’s models by inhibiting the P2X7/NLRP3/caspase-1 pathway.
  • Target engagement : Compounds with IC₅₀ < 1 nM show dose-dependent suppression of IL-1β in rodent neuroinflammation assays .

(Advanced) What alternative pharmacological activities are predicted for this scaffold?

Q. Methodological Answer :

  • Cytotoxicity : PASS software predicts activity against leukemia cells (e.g., K562) via topoisomerase inhibition.
  • Cerebroprotection : Structural analogs show potential in ischemia-reperfusion models by modulating oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.